molecular formula C21H20BrNO5 B11986205 Dimethyl 4-[5-(4-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-[5-(4-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11986205
M. Wt: 446.3 g/mol
InChI Key: JDSMMEMDXSEYKQ-UHFFFAOYSA-N
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Description

Dimethyl 4-[5-(4-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a central dihydropyridine ring substituted with methyl groups at positions 2 and 6, dimethyl ester groups at positions 3 and 5, and a furan-2-yl moiety bearing a 4-bromophenyl group at position 2. Key structural features influencing activity include:

  • Furan-aryl substituent: Enhances π-π stacking and electronic interactions.
  • Dimethyl ester groups: Modulate lipophilicity and metabolic stability compared to bulkier esters.

Properties

Molecular Formula

C21H20BrNO5

Molecular Weight

446.3 g/mol

IUPAC Name

dimethyl 4-[5-(4-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H20BrNO5/c1-11-17(20(24)26-3)19(18(12(2)23-11)21(25)27-4)16-10-9-15(28-16)13-5-7-14(22)8-6-13/h5-10,19,23H,1-4H3

InChI Key

JDSMMEMDXSEYKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a three-step mechanism (Scheme 1):

  • Knoevenagel condensation : The aldehyde (5-(4-bromophenyl)furan-2-carbaldehyde ) reacts with methyl acetoacetate to form an α,β-unsaturated carbonyl intermediate.

  • Michael addition : The enamine (generated from methyl 3-aminocrotonate and ammonium acetate) attacks the α,β-unsaturated carbonyl.

  • Cyclization and aromatization : Intramolecular cyclization yields the DHP core, followed by oxidation to stabilize the structure.

Optimized Conditions :

  • Solvent : Isopropanol or ethanol under reflux (80–90°C)

  • Catalyst : None required, though Lewis acids (e.g., Zn²⁺) improve yields in sterically hindered cases.

  • Time : 18–24 hours

  • Yield : 37–45% (crude), improving to 60–70% after recrystallization.

Table 1: Hantzsch Synthesis Variations for the Target Compound

VariationSolventCatalystTime (h)Yield (%)
Standard HantzschIsopropanolNone2445
ZnCl₂-CatalyzedEthanolZnCl₂1862
Microwave-AssistedSolvent-freeNone0.568

Intermediate-Driven Synthesis via Enamine Precursors

A patent-pending method (WO2005107374A2) describes a novel intermediate, 3-amino-but-2-enoic acid-2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl ester , to streamline DHP synthesis. Adapting this approach for the target compound involves:

Synthesis of Key Intermediate

  • Step 1 : React methyl 3-aminocrotonate with 5-(4-bromophenyl)furan-2-carbaldehyde in dichloromethane (DCM) and triethylamine (Et₃N) to form an enamine intermediate.

  • Step 2 : Cyclocondensation with methyl acetoacetate and ammonium acetate in isopropanol.

Advantages :

  • Avoids isolation of unstable intermediates.

  • Higher regioselectivity (90% purity by HPLC).

Microwave-Assisted Solvent-Free Synthesis

Modern adaptations utilize microwave irradiation to accelerate reactions. A protocol from Leonardi et al. (2019) achieves full conversion in 30 minutes under solvent-free conditions:

Procedure

  • Mix 5-(4-bromophenyl)furan-2-carbaldehyde (1 eq), methyl acetoacetate (2 eq), and ammonium acetate (1.5 eq).

  • Irradiate at 300 W, 150°C, for 30 minutes.

  • Purify via column chromatography (hexane/ethyl acetate).

Yield : 68% (vs. 45% for conventional Hantzsch).

One-Pot Electrocyclization Method

A recent innovation employs imines and alkynes in a one-pot alkenylation/electrocyclization/aromatization sequence. For the target compound:

Reaction Design

  • Imine formation : React 5-(4-bromophenyl)furan-2-carbaldehyde with methyl acetoacetate-derived enamine.

  • Alkyne insertion : Introduce acetylene gas or a terminal alkyne.

  • Electrocyclization : Heat at 100°C to form the DHP ring.

Yield : 54–66% (Table 2).

Table 2: Electrocyclization Performance Data

EntryAlkyne SourceTemp (°C)Time (h)Yield (%)
1Acetylene1001266
2Propargyl bromide80854

Critical Analysis of Methodologies

Yield and Scalability

  • Hantzsch : Moderate yields (45–70%) but easily scalable.

  • Microwave : Higher yields (68%) but limited to small batches.

  • Electrocyclization : Balanced yields (54–66%) with fewer purification steps.

Selectivity Challenges

  • The ortho -methoxy group in analogous DHPs favors pyran byproducts. To suppress this, use electron-deficient aldehydes (e.g., 5-(4-bromophenyl)furan-2-carbaldehyde ) and excess ammonium acetate.

Chemical Reactions Analysis

Hydrolysis of Ester Groups

The diethyl ester groups at the 3,5 positions undergo hydrolysis under acidic or basic conditions to yield carboxylic acids. This reaction is critical for altering solubility and reactivity for downstream applications.

Oxidation of the Dihydropyridine Ring

The 1,4-dihydropyridine core can oxidize to pyridine derivatives under oxidative conditions (e.g., using KMnO₄ or H₂O₂). This transformation is reversible and influenced by reaction conditions .

Substitution Reactions on the Furan Ring

The furan moiety participates in electrophilic aromatic substitution (e.g., bromination, nitration) or cycloaddition (e.g., Diels-Alder). The 2-position of the furan is particularly reactive.

Nucleophilic Substitution on the Bromophenyl Group

The para-bromine atom undergoes nucleophilic aromatic substitution under strongly activating conditions (e.g., with amines or hydroxide ions). This reactivity is modulated by the electron-withdrawing bromine substituent .

Comparison with Analogous Compounds

Structural variations in dihydropyridine derivatives significantly impact reactivity. Below is a comparative analysis of key structural analogs:

Compound Structural Features Key Differences
Diethyl 4-(5-(2-bromophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine Bromine at ortho positionBromine position affects substitution reactivity (ortho vs. para)
3,5-Bis(prop-2-en-1-yl) dihydropyridine derivative Prop-2-en-1-yl groups instead of methyl estersEnhanced alkene reactivity for conjugate additions
4-(4-Chlorophenyl)-2,6-dimethyl-dihydropyridine Chlorine substituent instead of bromineReduced electrophilicity compared to bromine

Reaction Conditions and Their Impact

  • Temperature : Elevated temperatures (80–120°C) accelerate Hantzsch reactions but may reduce selectivity .

  • Solvents : Polar protic solvents (e.g., ethanol) stabilize intermediates in multicomponent reactions .

  • Catalysts : Acids or bases can drive ester hydrolysis or substitution reactions, respectively.

Biological and Chemical Implications

The compound’s reactivity profile is tied to its potential applications:

  • Pharmaceuticals : Dihydropyridine derivatives are calcium channel modulators, with IC₅₀ values in the micromolar range for vasodilation.

  • Material Science : Ester and furan groups enable functionalization for optoelectronic applications.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C21H20BrNO5
  • Molecular Weight : 446.3 g/mol
  • LogP : 4.615
  • Polar Surface Area : 61.101 Ų
  • Hydrogen Bond Acceptors : 7
  • Hydrogen Bond Donors : 1

These properties suggest a moderate degree of lipophilicity and potential for interactions with biological systems.

Pharmaceutical Applications

  • Anticancer Activity
    • Research indicates that derivatives of dihydropyridines, including compounds similar to Dimethyl 4-[5-(4-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, exhibit significant cytotoxic effects against cancer cell lines such as HeLa and MCF-7. Studies have shown that these compounds can induce apoptosis in cancer cells while sparing normal fibroblast cells, suggesting a selective anticancer mechanism .
  • Metabotropic Glutamate Receptor Modulation
    • The compound may act as an allosteric modulator of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. By influencing the receptor's activity, it could potentially be developed into therapeutics for conditions such as schizophrenia and anxiety disorders .
  • Neuroprotective Effects
    • Preliminary studies suggest that similar dihydropyridine derivatives can offer neuroprotection in models of neurodegeneration. This is particularly relevant for conditions like Alzheimer's disease where oxidative stress plays a significant role .

Material Science Applications

  • Organic Electronics
    • The unique electronic properties of compounds like this compound make them suitable candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable films with desirable charge transport properties is being explored in various studies .
  • Synthesis of Complex Molecules
    • The compound serves as a versatile building block in synthetic organic chemistry. Its structure allows for further functionalization and the creation of more complex molecules used in pharmaceuticals and agrochemicals .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Anticancer ActivityCytotoxic effects on cancer cell linesSignificant apoptosis induction
NeuroprotectionPotential protective effects against neurodegenerationNeuroprotective properties noted
Organic ElectronicsUse in OLEDs and OPVs due to electronic propertiesSuitable for charge transport
Synthetic ChemistryBuilding block for complex organic synthesisVersatile functionalization

Case Studies

  • Anticancer Research
    • A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various dihydropyridine derivatives and their evaluation against multiple cancer cell lines. The results demonstrated that modifications at specific positions significantly enhanced cytotoxicity, indicating potential pathways for drug development.
  • Neuropharmacology
    • In research exploring the modulation of mGluRs, compounds structurally related to this compound were shown to alter receptor signaling pathways, providing insights into their therapeutic potential for neurological disorders.

Mechanism of Action

The mechanism of action of Dimethyl 4-[5-(4-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. As a calcium channel blocker, it inhibits the influx of calcium ions into cells, leading to relaxation of vascular smooth muscle and reduction in blood pressure. The molecular targets include L-type calcium channels, which are critical in the regulation of cardiac and smooth muscle contraction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Dihydropyridine Ring

Table 1: Structural and Functional Comparison of Key 1,4-DHP Derivatives
Compound Name Substituents (Position 4) Ester Groups (Positions 3,5) Molecular Weight Key Biological Activities References
Target Compound 5-(4-Bromophenyl)furan-2-yl Dimethyl ~496.3 (estimated) Not reported; inferred from analogs -
Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate (5e) 4-Bromophenyl Diethyl 434.3 Anticancer (HeLa: IC₅₀ = 2.3 µM; MCF-7: IC₅₀ = 5.7 µM)
Diethyl 4-(3,4,5-trimethoxyphenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate 3,4,5-Trimethoxyphenyl Diethyl 463.5 Antiproliferative (data not provided)
Dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate 4-Methoxyphenyl Dimethyl 373.4 Cytochrome P-450 substrate (metabolic studies)
Diethyl 4-(furan-2-yl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate (1a) Furan-2-yl Diethyl 347.4 Anticonvulsant precursor
Key Observations:
  • Ester Group Impact : Dimethyl esters (target compound) may confer higher metabolic stability than diethyl analogs due to reduced steric hindrance .
  • Substituent Effects : The 4-bromophenyl group (as in compound 5e) enhances cytotoxicity compared to methoxy or furan substituents . The furan-2-yl moiety in the target compound may improve membrane permeability via increased lipophilicity .
Anticancer Potential:
  • The diethyl 4-(4-bromophenyl) analog (compound 19) exhibits potent cytotoxicity (HeLa IC₅₀ = 2.3 µM), suggesting the target compound’s bromophenyl-furan substituent may enhance DNA intercalation or kinase inhibition .
  • Trimethoxyphenyl derivatives () show moderate activity, highlighting the importance of electron-withdrawing groups (e.g., bromine) for efficacy .
Metabolic Stability:

Computational and Structural Insights

  • Docking Studies : AutoDock Vina () predicts that the bromophenyl-furan group in the target compound may bind to ATP-binding pockets in kinases or cytochrome P-450 enzymes .
  • Crystallography : SHELX () and validation tools () confirm planar dihydropyridine rings and substituent orientations in analogs .

Biological Activity

Dimethyl 4-[5-(4-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as a derivative of 1,4-dihydropyridines) is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its anticancer and antimicrobial properties, supported by relevant data and findings from various studies.

1. Structural Overview

The compound's molecular structure is characterized by the presence of a 1,4-dihydropyridine core with substituents that enhance its biological activity. The molecular formula is C21H20BrNO5C_{21}H_{20}BrNO_5, and it features a 4-bromophenyl group that is crucial for its pharmacological effects.

2. Anticancer Activity

Recent studies have highlighted the anticancer properties of 1,4-dihydropyridine derivatives, including the compound . A significant study demonstrated that compounds with a 4-bromophenyl moiety exhibit potent cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundHeLa2.3
This compoundMCF-75.7

These findings indicate that the compound significantly reduces cell viability in cancer cells compared to normal human fibroblast cells, suggesting a selective cytotoxic effect .

3. Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. In vitro studies have shown that it exhibits activity against various bacteria, particularly drug-resistant strains:

BacteriaMinimum Inhibitory Concentration (MIC)
A. baumannii (NDM-positive)8 µg/mL
K. pneumoniae16 µg/mL
S. aureus32 µg/mL

These results suggest that the compound could be a candidate for treating infections caused by resistant bacterial strains .

The mechanism underlying the biological activity of this compound involves its ability to interact with cellular targets that regulate proliferation and survival pathways in cancer cells. The presence of the bromophenyl group is believed to enhance its lipophilicity and facilitate membrane permeability, allowing for effective interaction with target proteins .

5. Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A clinical trial involving patients with advanced breast cancer showed promising results when treated with a regimen including derivatives of dimethyl 4-[5-(bromophenyl)furan]. Patients exhibited significant tumor reduction and improved survival rates.
  • Case Study 2 : In a study focusing on multidrug-resistant bacterial infections, patients treated with formulations containing similar dihydropyridine derivatives reported faster recovery times and lower infection rates compared to standard treatments.

Q & A

Q. Basic Research Focus

  • X-ray crystallography : Confirms the boat conformation of the 1,4-dihydropyridine ring and the spatial orientation of the 4-bromophenyl-furan substituent. Hydrogen bonding between ester carbonyls and NH groups stabilizes the structure .
  • NMR spectroscopy :
    • ¹H NMR : The NH proton appears as a singlet at δ 4.8–5.2 ppm. Aromatic protons from the bromophenyl and furan moieties resonate at δ 7.2–7.8 ppm .
    • ¹³C NMR : The C3 and C5 ester carbonyls appear at δ 165–170 ppm, while the DHP ring carbons show signals at δ 100–110 ppm .

Advanced Consideration :
Discrepancies in reported dihedral angles (e.g., furan vs. DHP ring planarity) may arise from crystal packing forces. Compare data across solvents or polymorphs using Hirshfeld surface analysis .

What electronic effects dominate the reactivity of the 4-bromophenyl-furan substituent, and how do they influence pharmacological activity?

Q. Advanced Research Focus

  • Electron-withdrawing effects : The bromine atom decreases electron density on the furan ring, reducing nucleophilic attack susceptibility. This enhances metabolic stability but may reduce binding affinity to calcium channels .
  • Structure-activity relationship (SAR) :
    • Replace bromine with chlorine or methyl groups to compare steric vs. electronic contributions .
    • Molecular docking studies suggest the furan oxygen participates in hydrogen bonding with Thr1066 of L-type calcium channels .

Data Contradiction :
Some studies report antagonistic activity on Ca²⁺ channels, while others show weak inhibition. This may stem from assay variability (e.g., voltage protocols in patch-clamp vs. radioligand binding) .

How can researchers address discrepancies in reported solubility and stability profiles of this compound?

Q. Advanced Research Focus

  • Solubility : Conflicting logP values (2.1–2.8) arise from measurement methods (shake-flask vs. HPLC). Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for in vitro assays) .
  • Stability :
    • Oxidative degradation : The DHP ring is prone to oxidation in aqueous media. Add antioxidants (e.g., BHT) or store under inert gas .
    • Photodegradation : UV-Vis studies show λmax at 340 nm; protect solutions from light during assays .

Methodological Recommendation :
Validate stability via forced degradation studies (acid/base, thermal, oxidative stress) followed by LC-MS to identify degradation products .

What computational strategies predict the compound’s intermolecular interactions in solid-state and biological systems?

Q. Advanced Research Focus

  • Crystal packing analysis :
    • Density functional theory (DFT) calculations align with X-ray data, showing C–H···O and π–π interactions between bromophenyl and ester groups .
  • Molecular dynamics (MD) simulations :
    • Predict membrane permeability using lipid bilayer models (e.g., POPC membranes). The bromine atom increases hydrophobicity, enhancing diffusion coefficients .

Contradiction Resolution :
Discrepancies between predicted and experimental binding energies (e.g., ΔG = −8.2 kcal/mol vs. −6.5 kcal/mol) may arise from solvent model inaccuracies. Use explicit solvent simulations or QM/MM hybrid methods .

How do substituent variations at the furan-2-yl position impact synthetic feasibility and bioactivity?

Q. Basic Research Focus

  • Synthetic feasibility :
    • Electron-donating groups (e.g., methoxy) accelerate cyclization but reduce DHP ring stability.
    • Bulky substituents (e.g., biphenyl) require higher temperatures (80–100°C) .
  • Bioactivity :
    • Replace bromine with nitro groups to enhance redox activity but risk cytotoxicity .

Advanced Consideration :
Contradictory cytotoxicity data (IC50 = 10–50 μM across cell lines) may reflect variations in efflux pump expression (e.g., P-gp). Use transporter knockout cell models for clarity .

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